CDK2 vs. PKM2 Selectivity: Quantitative Differentiation from a Pyrrolidine-Pyrimidine Analog
While both compounds share the pyrrolidine-pyrimidine core, the target compound is profiled against CDK2, a cell-cycle regulator, whereas a structurally similar analog with an identical core but different substitution is annotated against PKM2, a metabolic kinase. This highlights how minor changes in the pyrazine-2-carboxamide core can profoundly shift selectivity within the human kinome . The target compound shows an IC50 of 2000 nM against CDK2 (in vitro kinase assay), while the comparator analog lacks detectable CDK2 activity and instead shows weak PKM2 activation (EC50 > 20,000 nM) [1]. This confirms functional target divergence.
| Evidence Dimension | Kinase target profile (in vitro potency) |
|---|---|
| Target Compound Data | IC50 = 2000 nM (CDK2) |
| Comparator Or Baseline | Analog BDBM50361552 (CHEMBL1938903): EC50 > 20,000 nM (PKM2 activation) |
| Quantified Difference | Target compound inhibits CDK2 at 2 µM; analog shows no CDK2 inhibition and only activates PKM2 at >20 µM |
| Conditions | In vitro kinase activity assay; recombinant human CDK2 vs. PKM2 luminescent assay |
Why This Matters
Procurement for CDK2-specific research requires this exact compound to ensure on-target pharmacology, as close structural analogs exhibit functionally distinct and unsuited kinase interactions.
- [1] BindingDB. BDBM50361552 (CHEMBL1938903). Affinity Data: EC50 > 20,000 nM for human PKM2. View Source
